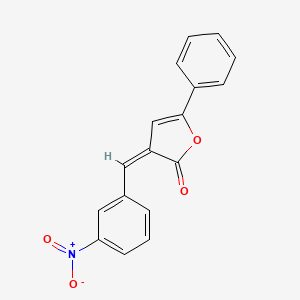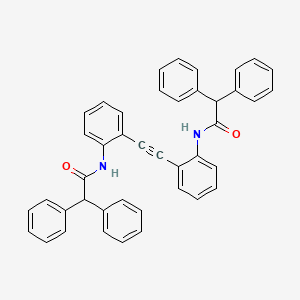
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as NBPF, is an organic compound with a molecular formula C16H11NO3. It is a yellow crystalline powder that is soluble in organic solvents. NBPF is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.
Mécanisme D'action
The mechanism of action of NBPF is not fully understood. However, it is believed that NBPF exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. NBPF has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that NBPF can inhibit the growth of cancer cells and induce apoptosis. NBPF has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, NBPF has been shown to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
NBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NBPF is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, NBPF has some limitations for lab experiments. It is a yellow crystalline powder that can be difficult to dissolve in aqueous solutions. In addition, NBPF has a relatively low solubility in some organic solvents, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on NBPF. One area of interest is the development of NBPF-based photosensitizers for photodynamic therapy. Another area of interest is the investigation of NBPF as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of NBPF and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of NBPF involves the condensation of 3-nitrobenzaldehyde and 5-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography. The yield of NBPF is typically around 50-60%.
Applications De Recherche Scientifique
NBPF has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. NBPF has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
(3Z)-3-[(3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(9-12-5-4-8-15(10-12)18(20)21)11-16(22-17)13-6-2-1-3-7-13/h1-11H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNVHVHLSZAQS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)
